

# Jnk-IN-7: A Technical Guide for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: Jnk-IN-7

Cat. No.: B608244

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An in-depth exploration of the chemical structure, properties, and biological activity of the potent and selective JNK inhibitor, **Jnk-IN-7**.

## Introduction

**Jnk-IN-7** is a highly potent and selective inhibitor of the c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases that play a pivotal role in cellular responses to stress stimuli, inflammation, apoptosis, and a variety of other physiological and pathological processes.[1][2][3] As a member of the mitogen-activated protein kinase (MAPK) family, the JNK signaling pathway is a critical regulator of gene expression and cellular fate.[2][4] This technical guide provides a comprehensive overview of **Jnk-IN-7**, including its chemical and physical properties, mechanism of action, biological activity, and detailed experimental protocols for its use in research settings.

## Chemical Structure and Properties

**Jnk-IN-7** is a small molecule inhibitor characterized by a phenylaminopyrimidine scaffold.[5] Its detailed chemical and physical properties are summarized in the tables below.

### Table 1: Chemical Identifiers and Descriptors for Jnk-IN-7

Property	Value
IUPAC Name	3-[[ <a href="#">(E)</a> ]-4-(dimethylamino)but-2-enoyl]amino]-N-[4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide <a href="#">[6]</a>
Synonyms	JNK inhibitor VII <a href="#">[7]</a>
CAS Number	1408064-71-0 <a href="#">[6]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Molecular Formula	C28H27N7O2 <a href="#">[7]</a> <a href="#">[9]</a>
Molecular Weight	493.56 g/mol <a href="#">[6]</a> <a href="#">[8]</a>
Canonical SMILES	<chem>CN(C)CC=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4</chem> <a href="#">[6]</a> <a href="#">[8]</a>
InChI Key	RADRIIWGHYFWPP-WEVVVXLNSA-N <a href="#">[7]</a>

**Table 2: Physicochemical Properties of Jnk-IN-7**

Property	Value
Appearance	A solid <a href="#">[6]</a> , White to gray solid <a href="#">[10]</a>
Solubility	Soluble in DMSO ( $\geq 24.7$ mg/mL); Insoluble in water and ethanol. <a href="#">[6]</a> <a href="#">[11]</a>
Storage	Store at -20°C. <a href="#">[6]</a> <a href="#">[11]</a>

## Biological Activity and Mechanism of Action

**Jnk-IN-7** is a potent, irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[\[12\]](#) It functions as a covalent inhibitor, forming a bond with a conserved cysteine residue (Cys116 in JNK2) within the ATP-binding pocket of the kinase.[\[6\]](#)[\[12\]](#) This covalent modification leads to the inactivation of the enzyme and subsequent inhibition of downstream signaling events, most notably the phosphorylation of the transcription factor c-Jun.[\[6\]](#)[\[8\]](#)[\[12\]](#)

**Table 3: In Vitro Inhibitory Activity of Jnk-IN-7 against JNK Isoforms**

Target	IC50 (nM)
JNK1	1.54[6]
JNK2	1.99[6]
JNK3	0.75[6]

## Kinase Selectivity Profile

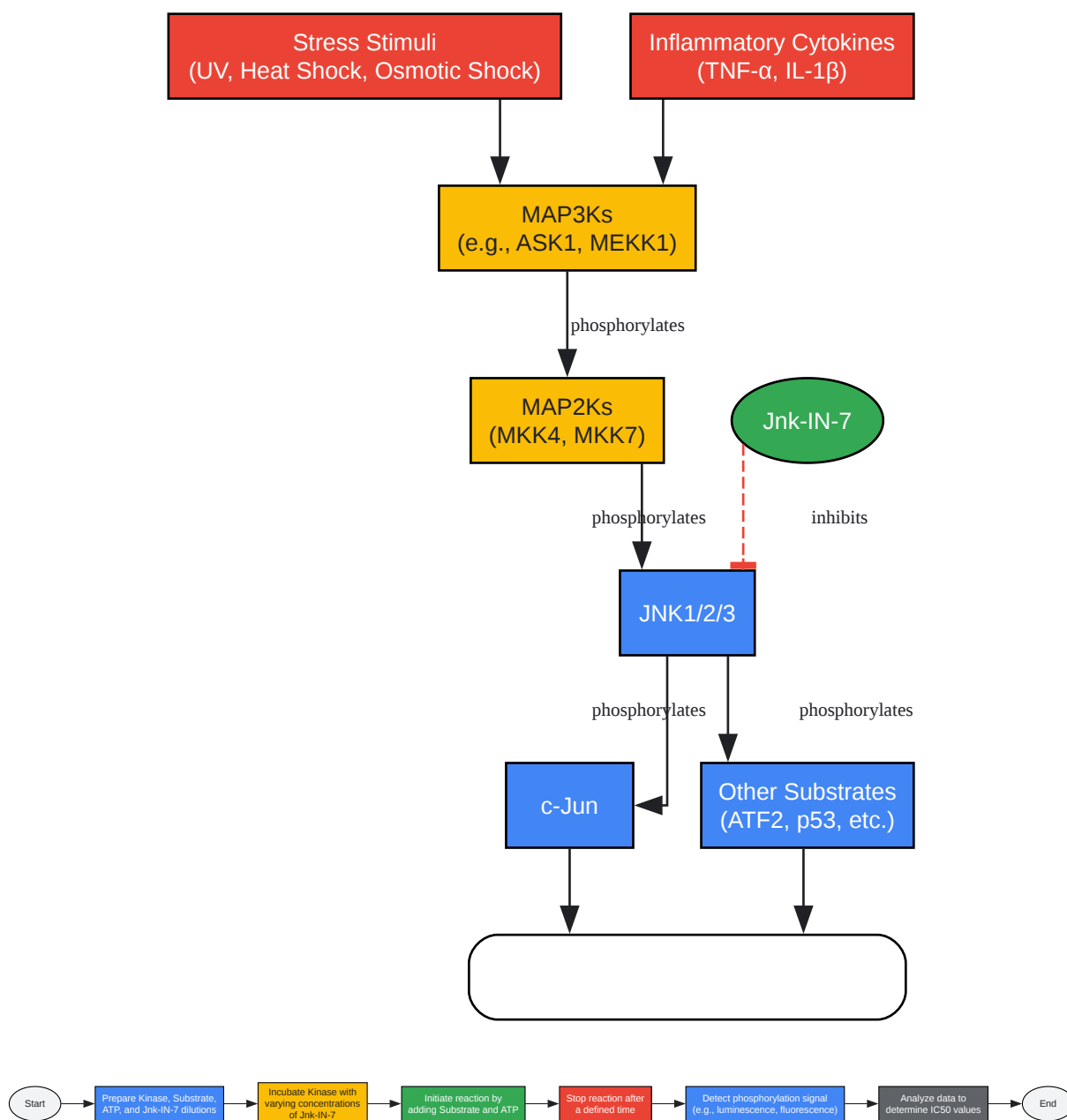
While highly potent against JNK isoforms, **Jnk-IN-7** also exhibits activity against a limited number of other kinases at higher concentrations. This is an important consideration for researchers when interpreting experimental results.

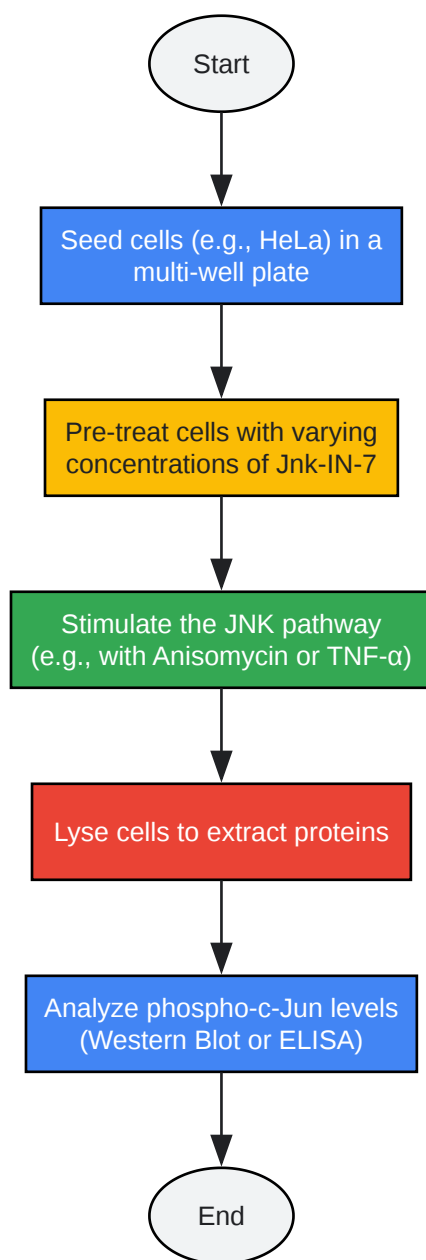
**Table 4: Off-Target Kinase Inhibition by Jnk-IN-7**

Off-Target Kinase	IC50 (nM)
IRAK1	14.1[10]
YSK4	4.8[10]
ERK8	22[10]
PIK3C3	Bound by Jnk-IN-7[9][10]
PIP5K3	Bound by Jnk-IN-7[9][10]
PIP4K2C	Bound by Jnk-IN-7[9][10]

## The JNK Signaling Pathway

The JNK signaling pathway is a complex cascade that is activated by a wide range of cellular stresses and inflammatory cytokines.[2][3] Activation of this pathway ultimately leads to the phosphorylation and activation of several transcription factors, including c-Jun, which in turn regulate the expression of genes involved in apoptosis, inflammation, and cell proliferation.[3][13]





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- To cite this document: BenchChem. [Jnk-IN-7: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608244#jnk-in-7-chemical-structure-and-properties]

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